![molecular formula C16H15NO B13790151 N-Hydroxy-5-methyl-5H-dibenzo[a,d]cycloheptene-5-amine CAS No. 89442-03-5](/img/structure/B13790151.png)
N-Hydroxy-5-methyl-5H-dibenzo[a,d]cycloheptene-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxy-5-methyl-5H-dibenzo[a,d]cycloheptene-5-amine is a chemical compound with the molecular formula C16H15NO. It is known for its unique structure, which includes a dibenzo[a,d]cycloheptene core with a hydroxy and amine functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-5-methyl-5H-dibenzo[a,d]cycloheptene-5-amine typically involves a multi-step process. One common method includes the reaction of ortho-aryl alkynyl benzyl alcohols with arenes via a Tf2O-mediated formal [5 + 2] annulation reaction. This method is known for its high efficiency, regioselectivity, and step-economy .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
N-Hydroxy-5-methyl-5H-dibenzo[a,d]cycloheptene-5-amine undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce secondary or tertiary amines .
Applications De Recherche Scientifique
N-Hydroxy-5-methyl-5H-dibenzo[a,d]cycloheptene-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of N-Hydroxy-5-methyl-5H-dibenzo[a,d]cycloheptene-5-amine involves its interaction with specific molecular targets and pathways. The hydroxy and amine groups play a crucial role in its reactivity and binding affinity. These functional groups can form hydrogen bonds and other interactions with target molecules, influencing their biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-5H-dibenzo[a,d]cycloheptene: Similar structure but lacks the hydroxy group.
5-Chloro-5H-dibenzo[a,d]cycloheptene: Contains a chlorine atom instead of a hydroxy group.
5-Hydroxy-5H-dibenzo[a,d]cycloheptene: Similar structure but lacks the amine group.
Uniqueness
N-Hydroxy-5-methyl-5H-dibenzo[a,d]cycloheptene-5-amine is unique due to the presence of both hydroxy and amine functional groups.
Propriétés
Numéro CAS |
89442-03-5 |
|---|---|
Formule moléculaire |
C16H15NO |
Poids moléculaire |
237.30 g/mol |
Nom IUPAC |
N-(2-methyl-2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)hydroxylamine |
InChI |
InChI=1S/C16H15NO/c1-16(17-18)14-8-4-2-6-12(14)10-11-13-7-3-5-9-15(13)16/h2-11,17-18H,1H3 |
Clé InChI |
JYUXAHLNDMKZLS-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2C=CC3=CC=CC=C31)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


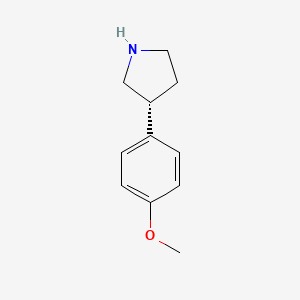
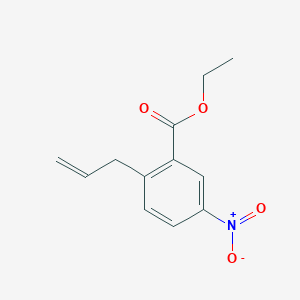
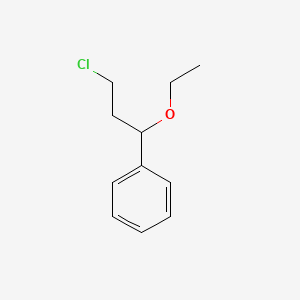

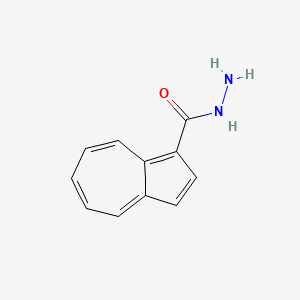
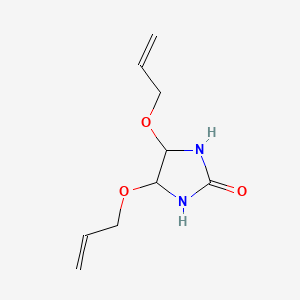
![(3aS,7R,7aS)-5-amino-7-hydroxy-2,2-dimethyl-3a,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyridin-4-one](/img/structure/B13790106.png)

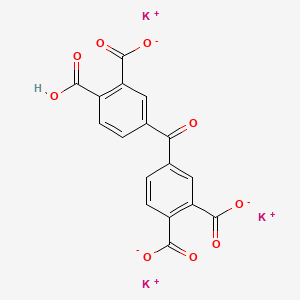
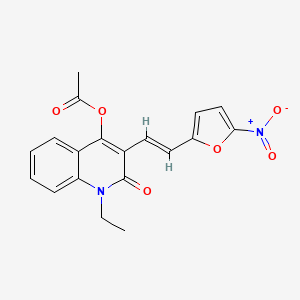
![2-Naphthalenesulfonic acid, 8-amino-5-[(4-aminophenyl)azo]-](/img/structure/B13790140.png)
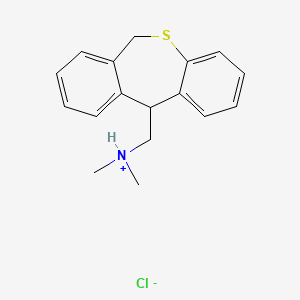
![1-(7-Methoxybenzo[e][1]benzofuran-2-yl)ethanone](/img/structure/B13790147.png)
![1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B13790148.png)
